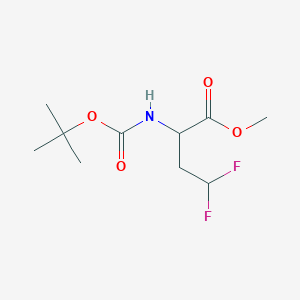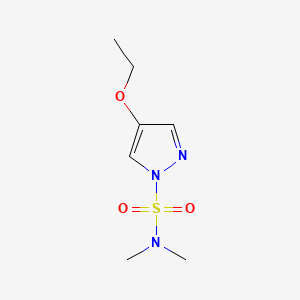![molecular formula C7H3BrF3N3OS B13907324 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the thiadiazolo[3,2-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves a multicomponent reaction. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is carried out in ethanol solvent at room temperature, resulting in high yields of the desired product . The advantages of this method include rapid synthesis, mild reaction conditions, and eco-friendliness.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of green synthesis principles and efficient catalysts, such as vanadium oxide on fluorapatite, can be adapted for large-scale production. These methods offer benefits such as high yields, reusability of catalysts, and minimal environmental impact .
化学反应分析
Types of Reactions
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors
作用机制
The mechanism of action of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s bioactive profile is attributed to its ability to form hydrogen bonds and interact with different target receptors. This interaction can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their therapeutic potential, including anticancer and antimicrobial activities.
Uniqueness
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C7H3BrF3N3OS |
|---|---|
分子量 |
314.08 g/mol |
IUPAC 名称 |
6-bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H3BrF3N3OS/c1-2-13-14-5(15)3(8)4(7(9,10)11)12-6(14)16-2/h1H3 |
InChI 键 |
SQWGZXSOMHSZRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=O)C(=C(N=C2S1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)



![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)






